molecular formula C19H22S B14646358 2,2-Dimethyl-1,5-diphenylpentane-1-thione CAS No. 54007-74-8

2,2-Dimethyl-1,5-diphenylpentane-1-thione

Cat. No.: B14646358
CAS No.: 54007-74-8
M. Wt: 282.4 g/mol
InChI Key: MCTNEBBFENKGQE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,5-diphenylpentane-1-thione is an organic compound with the molecular formula C19H22S It is characterized by the presence of two phenyl groups and a thione group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,5-diphenylpentane-1-thione typically involves the reaction of 1,5-diphenylpentane with sulfurizing agents. One common method is the reaction of 1,5-diphenylpentane with Lawesson’s reagent under reflux conditions. The reaction proceeds as follows: [ \text{C}{17}\text{H}{20} + \text{Lawesson’s reagent} \rightarrow \text{C}{19}\text{H}{22}\text{S} + \text{by-products} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,5-diphenylpentane-1-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

2,2-Dimethyl-1,5-diphenylpentane-1-thione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,5-diphenylpentane-1-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1-phenyltridecane-1-thione: Similar structure but with a longer alkyl chain.

    1,5-Diphenyl-1,5-pentanedione: Contains carbonyl groups instead of a thione group.

Uniqueness

2,2-Dimethyl-1,5-diphenylpentane-1-thione is unique due to the presence of both phenyl and thione groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

54007-74-8

Molecular Formula

C19H22S

Molecular Weight

282.4 g/mol

IUPAC Name

2,2-dimethyl-1,5-diphenylpentane-1-thione

InChI

InChI=1S/C19H22S/c1-19(2,18(20)17-13-7-4-8-14-17)15-9-12-16-10-5-3-6-11-16/h3-8,10-11,13-14H,9,12,15H2,1-2H3

InChI Key

MCTNEBBFENKGQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCC1=CC=CC=C1)C(=S)C2=CC=CC=C2

Origin of Product

United States

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